N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-13-4-1-5-14(9-13)21-16(26)11-27-17-7-6-15-22-23-18(25(15)24-17)12-3-2-8-20-10-12/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDQQUNNTVKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazolopyridazinyl core and subsequent functionalization. One common synthetic route involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide serves as a versatile building block for synthesizing more complex molecular structures. Its reactivity profiles allow for the development of new derivatives that can be tailored for specific applications in organic synthesis.
Biological Research
The compound's unique structural features position it as a potential candidate for investigating biological interactions at the molecular level. Studies have indicated its potential roles in:
- Anti-Cancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole compounds exhibit significant activity against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values indicating promising efficacy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
- Anti-Microbial Properties : The triazole moiety is known for its role in enhancing anti-microbial activity. Research suggests that modifications to the compound can lead to improved efficacy against various pathogens.
Materials Science
In materials science, this compound is being explored for its potential use in developing organic light-emitting diodes (OLEDs). Its structural characteristics may contribute to the efficiency and durability of these devices .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to the following analogs:
Structural and Functional Analogues
Key Differences and Implications
Substituent Effects on Target Specificity: The 3-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in targets like Lin28 compared to the methyl group in C1632. However, C1632’s methyl substitution simplifies synthesis and improves solubility .
Pharmacological Activity :
- C1632 directly inhibits Lin28, rescuing let-7 miRNA function and reducing CSC viability . The target compound’s pyridin-3-yl group may mimic C1632’s triazolo-pyridazine interactions but lacks direct evidence of Lin28 modulation.
- Analogs with thiophen-2-yl or thiazine groups (e.g., ) show affinity for PEF(S), suggesting the sulfanyl-acetamide scaffold is critical for protein binding, irrespective of aryl substituents .
Physicochemical Properties: Melting points for triazolo-pyridazine derivatives range from 187–255°C (e.g., E-4b in ), indicating high thermal stability. The target compound’s fluorophenyl group may further elevate melting points compared to non-fluorinated analogs.
Biological Activity
N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound is characterized by a multi-ring structure that includes a triazole and pyridazine moiety. The presence of the fluorine atom on the phenyl ring enhances its biological activity by potentially increasing lipophilicity and altering receptor interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing triazole and pyridazine rings have shown significant antibacterial and antifungal properties. For instance, triazolo derivatives have been reported to inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Studies on related compounds have demonstrated antiproliferative effects against various cancer cell lines. Fluorinated derivatives have been particularly noted for their ability to inhibit cell proliferation in breast and colon cancer models .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in inflammatory pathways. Similar triazole-based compounds have been explored for their potential as selective COX-II inhibitors .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Protein Kinases : Triazoles are known to interact with various kinases involved in cell signaling pathways.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
- Interference with Nucleic Acid Synthesis : Some derivatives have shown the ability to inhibit DNA/RNA synthesis in pathogenic organisms.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Anticancer Activity : A study evaluated the antiproliferative effects of fluorinated triazoles against multiple cancer cell lines, revealing that certain derivatives significantly reduced cell viability at low concentrations .
- Antimicrobial Efficacy : Research on a series of triazole derivatives demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL against various bacterial strains .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
